molecular formula C17H22N2O2 B13894248 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

Cat. No.: B13894248
M. Wt: 286.37 g/mol
InChI Key: LOSAGAHYKGKDEH-UHFFFAOYSA-N
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Description

3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidin-4-ylmethoxy group. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring, using reagents like alkyl halides or sulfonyl chlorides.

Scientific Research Applications

3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the context of medicinal applications, it may interfere with signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one include other quinoline derivatives like:

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C17H22N2O2/c1-2-13-16(21-11-12-7-9-18-10-8-12)14-5-3-4-6-15(14)19-17(13)20/h3-6,12,18H,2,7-11H2,1H3,(H,19,20)

InChI Key

LOSAGAHYKGKDEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3

Origin of Product

United States

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